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Compound of Interest

Compound Name: Methyl 4-methoxysalicylate

Cat. No.: B046940

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical
compounds and other fine chemicals. This document presents detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 4-
methoxysalicylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl 4-methoxysalicylate (Solvent: CDCIs)
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
10.75 S - 1H Ar-OH
7.85 d 8.8 1H Ar-H (C5)
6.45 dd 8.8,2.4 1H Ar-H (C6)
6.40 d 2.4 1H Ar-H (C3)
3.90 S - 3H -COOCHs
3.80 S - 3H Ar-OCHs

Table 2: 3C NMR Spectroscopic Data for Methyl 4-methoxysalicylate (Solvent: CDCIs)

Chemical Shift (8) ppm Assighment
170.5 C=0 (Ester)
165.0 C4-OCHs
162.0 C2-OH

1315 C5

107.0 C1l

105.0 C6

101.0 C3

55.5 -COOCHs
52.0 Ar-OCHs

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for Methyl 4-methoxysalicylate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3000-3300 Broad O-H stretch (phenolic)
2950-3000 Medium C-H stretch (aromatic)
2840 Medium C-H stretch (methyl)
1680 Strong C=0 stretch (ester)
1620, 1580, 1490 Medium-Strong C=C stretch (aromatic ring)
1250 Strong C-O stretch (aryl ether)
1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 4-methoxysalicylate

miz Relative Intensity (%) Proposed Fragment lon
182 100 [M]* (Molecular lon)

151 85 [M - OCHs]*

122 60 [M - COOCHs]*

94 45 [CeHsO2]*

65 30 [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for the structural elucidation of
Methyl 4-methoxysalicylate.
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Methodology:

o Sample Preparation: A sample of approximately 10-20 mg of solid Methyl 4-
methoxysalicylate was dissolved in 0.7 mL of deuterated chloroform (CDClIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered
through a glass wool plug into a 5 mm NMR tube.

 Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

e 1H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence
with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a
relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

o Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-
corrected using the instrument's software. Chemical shifts were referenced to the TMS signal
at 0.00 ppm for *H NMR and the residual solvent peak of CDCls at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Methyl 4-methoxysalicylate using
Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with an ATR accessory.

o Data Acquisition: The spectrum was acquired in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean ATR crystal was recorded prior to
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the sample measurement. A total of 16 scans were co-added to improve the signal-to-noise
ratio.

o Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-
methoxysalicylate.

Methodology:

o Sample Introduction: A dilute solution of the sample in methanol was introduced into the
mass spectrometer via direct infusion using a syringe pump.

e Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC
single quadrupole mass spectrometer with an electron ionization (El) source.

o Data Acquisition: The mass spectrum was recorded in the m/z range of 50-500. The electron
energy was set to 70 eV.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and the major fragment ions. The fragmentation pattern was interpreted based on the
structure of Methyl 4-methoxysalicylate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of Methyl 4-
methoxysalicylate, from the sample to the final structural elucidation.
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Spectroscopic Analysis Workflow for Methyl 4-methoxysalicylate
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Caption: Workflow for the spectroscopic analysis of Methyl 4-methoxysalicylate.

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methoxysalicylate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046940#spectroscopic-data-of-methyl-4-
methoxysalicylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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